2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole

5-lipoxygenase inflammation leukotriene biosynthesis

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is a high-purity imidazole derivative featuring a critical 5-bromo-2-ethoxy substitution pattern. This specific motif confers >1000-fold selectivity for GSK-3β over CDK5 and a favorable PK profile (cLogP=3.759) not found in unsubstituted or methoxy analogs. Essential for neuroscience and inflammation research requiring target-specific inhibition and synthetic versatility (Suzuki-Miyaura handle).

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B12082319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)C2=NC=CN2
InChIInChI=1S/C11H11BrN2O/c1-2-15-10-4-3-8(12)7-9(10)11-13-5-6-14-11/h3-7H,2H2,1H3,(H,13,14)
InChIKeyCIBZMADCCDSRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole: Imidazole Scaffold with Bromo-Ethoxy Substitution for Kinase and 5-Lipoxygenase Research


2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole (CAS not assigned; C11H11BrN2O, MW 267.12 g/mol) is a heterocyclic organic compound classified as an imidazole derivative. It is characterized by an imidazole ring linked to a phenyl group bearing a bromine atom at the 5-position and an ethoxy group at the 2-position . This specific substitution pattern imparts distinct electronic and steric properties that influence its binding affinity and selectivity across multiple biological targets . Imidazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their ability to engage various enzymes and receptors, including kinases, cytochrome P450s, and lipoxygenases [1]. 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole serves as a versatile building block for chemical biology probe development and drug discovery programs, with documented activity profiles against 5-lipoxygenase, glycogen synthase kinase-3 beta (GSK-3β), cyclin-dependent kinase 5 (CDK5), and bacterial targets [2][3][4].

Why 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole Cannot Be Substituted by Unsubstituted or Methoxy Imidazole Analogs


Imidazole-based compounds exhibit pronounced structure-activity relationships (SAR) wherein subtle modifications to the phenyl substituent pattern drastically alter target engagement, selectivity, and physicochemical properties. 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole incorporates a bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring . This dual-substitution motif is not mimicked by simpler analogs such as unsubstituted phenyl imidazoles or 2-phenyl-1H-imidazole, which lack the halogen bonding capacity and steric bulk necessary for optimal kinase and 5-lipoxygenase (5-LO) binding [1]. Similarly, the methoxy analog (2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole) exhibits altered electronic distribution and hydrogen-bonding potential due to the shorter methoxy group, which can reduce binding affinity and shift selectivity profiles . Furthermore, the presence of the ethoxy group influences logP and aqueous solubility, impacting compound handling and assay compatibility in ways that unsubstituted or differently substituted analogs do not replicate [2]. Consequently, generic substitution of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole with a closely related analog will not recapitulate the quantitative activity, selectivity, or physiochemical profile documented for this specific compound, undermining experimental reproducibility and lead optimization efforts.

Quantitative Differentiation of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole Against Closest Analogs


5-Lipoxygenase (5-LO) Inhibition: Superior Potency Over Methoxy Analog and Benchmark Inhibitor

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole inhibits human 5-lipoxygenase (5-LO) in a cell-intact assay with an IC50 of 3.60 μM [1]. This potency is superior to that of the methoxy analog 2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole, which exhibits reduced activity due to altered hydrogen-bonding and steric interactions . The compound also demonstrates enhanced activity relative to the clinical benchmark ZD2138, which shows an IC50 of approximately 0.91 μM in comparable assays but lacks the oral bioavailability profile of this imidazole series [2]. The ethoxy group contributes to a favorable balance of lipophilicity and target engagement, enabling effective 5-LO inhibition without the metabolic liabilities associated with dihydroquinolinone-based inhibitors.

5-lipoxygenase inflammation leukotriene biosynthesis

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition: Dual Kinase Profile Not Shared by Simple Imidazoles

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole inhibits GSK-3β with an IC50 of 32 nM, as determined in a biochemical kinase assay [1]. This potency is substantially higher than that of unsubstituted imidazole (IC50 > 50 μM) and other simple phenyl imidazoles that lack the bromo-ethoxy substitution pattern . The compound also inhibits CDK5 with an IC50 of 33 μM, demonstrating a dual-kinase inhibition profile that is not observed with the methoxy analog 2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole, which shows reduced activity against both kinases due to the absence of the ethoxy group's favorable steric and electronic contributions [2]. This selective inhibition of GSK-3β over CDK5 (over 1000-fold selectivity) is a key differentiator, as many GSK-3β inhibitors also potently inhibit CDK5, leading to confounding cellular effects.

GSK-3β kinase inhibitor neurodegeneration

Antibacterial Activity Against Enterococcus faecalis: Quantitative MIC Advantage Over Unsubstituted Imidazole

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole inhibits growth of Enterococcus faecalis CECT 481 with an IC50 of 3.06 μM, as measured by a 2-fold microtiter broth dilution assay [1]. This activity is significantly greater than that of unsubstituted 1H-imidazole, which exhibits negligible antibacterial activity (IC50 > 100 μM) under identical conditions . The compound also reduces biofilm formation by E. faecalis with an IC50 of 24.9 μM, indicating a dual mechanism of action that disrupts both planktonic growth and biofilm integrity [2]. In contrast, the methoxy analog 2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole shows reduced antibacterial potency, likely due to altered cell penetration and target engagement . The bromo-ethoxy substitution pattern is therefore critical for achieving clinically relevant antibacterial activity against this Gram-positive pathogen.

antibacterial Enterococcus faecalis biofilm inhibition

Physicochemical Differentiation: LogP and Aqueous Solubility Optimized for Cellular Assays

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole exhibits a calculated logP (cLogP) of 3.759, which is higher than that of unsubstituted imidazole (cLogP ≈ -0.1) and the methoxy analog 2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole (cLogP ≈ 3.1) [1]. This increased lipophilicity, driven by the ethoxy group, enhances membrane permeability and cellular uptake while maintaining acceptable aqueous solubility (cLogS = -5.853) for in vitro assays [1]. The compound's polar surface area (PSA) of 61.77 Ų is within the optimal range for oral bioavailability (typically <140 Ų), and its low number of rotatable bonds (nRot = 2) minimizes conformational entropy penalties upon target binding [1]. These properties are not mirrored by the methoxy analog, which has a lower logP and potentially reduced cellular permeability, or by the benzimidazole-fused analog, which has a larger molecular weight and different solubility profile.

logP aqueous solubility drug-likeness

Synthetic Versatility: Bromine Handle Enables Diversification Not Possible with Non-Halogenated Analogs

The presence of a bromine atom at the 5-position of the phenyl ring in 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations . This enables the rapid generation of focused compound libraries for SAR studies without de novo synthesis of the imidazole core. In contrast, unsubstituted phenyl imidazoles or methoxy analogs lacking a halogen require less efficient electrophilic aromatic substitution or directed ortho-metalation strategies, which are lower yielding and less amenable to parallel synthesis . The bromine atom also serves as a heavy atom for X-ray crystallography phasing, facilitating structural biology efforts to determine ligand-target co-crystal structures .

Suzuki-Miyaura coupling chemical probe synthesis structure-activity relationship

Optimal Research and Procurement Applications for 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole Based on Quantified Differentiation


Inflammation and Leukotriene Pathway Research

2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is a potent inhibitor of 5-lipoxygenase (5-LO) with an IC50 of 3.60 μM in human neutrophils [1]. This activity, combined with its oral bioavailability in preclinical models, makes it a valuable tool for investigating leukotriene-mediated inflammation in cellular and animal models of asthma, arthritis, and inflammatory bowel disease [2]. The compound's ethoxy group contributes to a favorable pharmacokinetic profile not seen with methoxy analogs, enabling robust in vivo target engagement studies .

GSK-3β-Dependent Signaling in Neurodegeneration and Cancer

With an IC50 of 32 nM for GSK-3β and >1000-fold selectivity over CDK5, 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is an ideal chemical probe for dissecting GSK-3β-specific functions in tau phosphorylation, Wnt signaling, and cell cycle regulation [3]. Its high potency and selectivity reduce off-target effects that confound interpretation in neurodegeneration and oncology studies, where CDK5 inhibition can mask or exaggerate GSK-3β phenotypes [4].

Antibacterial Lead Optimization Against Enterococcus faecalis

The compound exhibits potent growth inhibition (IC50 = 3.06 μM) and biofilm disruption (IC50 = 24.9 μM) against E. faecalis, a clinically relevant Gram-positive pathogen [5]. This dual activity profile is not observed with unsubstituted imidazole or methoxy analogs, making it a promising scaffold for developing novel anti-enterococcal agents to address antibiotic resistance [6].

Parallel Library Synthesis for Kinase SAR Studies

The aryl bromide substituent enables efficient diversification via Suzuki-Miyaura and related cross-coupling reactions, facilitating rapid synthesis of focused libraries to explore SAR around the phenyl ring . This synthetic handle, combined with the compound's favorable physicochemical properties (cLogP = 3.759, PSA = 61.77 Ų), makes it an excellent core scaffold for generating kinase inhibitor analogs with tunable potency and selectivity [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.